2-(5-methoxy-1H-indol-1-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide 2-(5-methoxy-1H-indol-1-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14956018
InChI: InChI=1S/C20H22N2O3/c1-24-17-5-3-15(4-6-17)9-11-21-20(23)14-22-12-10-16-13-18(25-2)7-8-19(16)22/h3-8,10,12-13H,9,11,14H2,1-2H3,(H,21,23)
SMILES:
Molecular Formula: C20H22N2O3
Molecular Weight: 338.4 g/mol

2-(5-methoxy-1H-indol-1-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide

CAS No.:

Cat. No.: VC14956018

Molecular Formula: C20H22N2O3

Molecular Weight: 338.4 g/mol

* For research use only. Not for human or veterinary use.

2-(5-methoxy-1H-indol-1-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide -

Specification

Molecular Formula C20H22N2O3
Molecular Weight 338.4 g/mol
IUPAC Name 2-(5-methoxyindol-1-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide
Standard InChI InChI=1S/C20H22N2O3/c1-24-17-5-3-15(4-6-17)9-11-21-20(23)14-22-12-10-16-13-18(25-2)7-8-19(16)22/h3-8,10,12-13H,9,11,14H2,1-2H3,(H,21,23)
Standard InChI Key NYWSEYXEDGBHKN-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)CCNC(=O)CN2C=CC3=C2C=CC(=C3)OC

Introduction

2-(5-methoxy-1H-indol-1-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide is a synthetic organic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities and therapeutic applications. This compound features a unique structural combination of an indole moiety substituted with a methoxy group at the 5-position and an acetamide functional group linked to a phenethyl chain carrying a para-methoxyphenyl substituent.

Synthesis and Reactions

The synthesis of 2-(5-methoxy-1H-indol-1-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide typically involves several key steps, requiring careful control of reaction conditions to achieve desired yields and purities. Common reagents and conditions include:

Reagent/ConditionRole in Synthesis
Indole derivativesStarting materials
Acetamide formation reagentsLinking indole to phenethyl chain
Solvents (e.g., DMSO, ethanol)Facilitating reaction conditions

Biological Activities and Potential Applications

Preliminary studies suggest that this compound exhibits significant biological activity, potentially interacting with various biological macromolecules such as enzymes involved in inflammation and pain pathways. This indicates potential applications in anti-inflammatory therapies.

Potential ApplicationBiological Target
Anti-inflammatoryCyclooxygenase enzymes
Pain managementEnzymes involved in pain pathways

Comparison with Similar Compounds

Several compounds share structural similarities with 2-(5-methoxy-1H-indol-1-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide, each with unique features:

Compound NameKey Features
2-(5-chloro-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamideChloro-substituted indole moiety
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamideEthylene linker between two indole moieties
N-(4-fluorophenyl)-2-(5-bromoindol-1-yl)acetamideBromine and fluorine substitutions

Research Findings and Future Directions

Detailed mechanistic studies are necessary to fully elucidate the interactions of 2-(5-methoxy-1H-indol-1-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide with biological targets. Initial investigations suggest potential therapeutic applications, but further research is required to confirm these findings and explore its pharmacological potential.

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